4,6-O-Benzylidene-D-glucopyranose 4,6-O-Benzylidene-D-glucopyranose
Brand Name: Vulcanchem
CAS No.: 97232-16-1
VCID: VC0023203
InChI: InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1
SMILES: C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3
Molecular Formula: C13H16O6
Molecular Weight: 268.26 g/mol

4,6-O-Benzylidene-D-glucopyranose

CAS No.: 97232-16-1

Cat. No.: VC0023203

Molecular Formula: C13H16O6

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

4,6-O-Benzylidene-D-glucopyranose - 97232-16-1

Specification

CAS No. 97232-16-1
Molecular Formula C13H16O6
Molecular Weight 268.26 g/mol
IUPAC Name (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
Standard InChI InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1
Standard InChI Key FOLRUCXBTYDAQK-SFZUHQLGSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3
SMILES C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3
Canonical SMILES C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3

Introduction

Definition and Chemical Identity

4,6-O-Benzylidene-D-glucopyranose, also known as 4,6-O-Benzylidene-D-glucose, is a chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . It is derived from glucose and features a benzylidene group attached at the 4 and 6 positions, forming a cyclic acetal structure . The compound is identified by several CAS registry numbers including 97232-16-1, 30688-66-5, and 25152-90-3 . Its IUPAC name is (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-6,7,8-triol, reflecting its complex stereochemistry and structure .

The benzylidene group selectively protects the C4 and C6 hydroxyl groups in glucose, leaving the remaining hydroxyl groups free for further chemical modifications . This selective protection makes it a valuable building block in the synthesis of complex carbohydrates and glycoconjugates.

Physical and Chemical Properties

4,6-O-Benzylidene-D-glucopyranose possesses distinct physical and chemical characteristics that determine its behavior in various chemical reactions and applications.

Physical Properties

The compound exists as a white crystalline solid with specific physical parameters outlined in Table 1 .

Table 1: Physical Properties of 4,6-O-Benzylidene-D-glucopyranose

PropertyValueReference
Physical StateWhite crystalline solid
Molecular Weight268.26 g/mol
Melting Point183-186°C
Boiling Point521.6±50.0°C (Predicted)
Density1.379±0.06 g/cm³ (Predicted)
AppearanceCrystalline powder

Chemical Properties

The chemical behavior of 4,6-O-Benzylidene-D-glucopyranose is characterized by its stability, solubility profile, and reactivity patterns as shown in Table 2 .

Table 2: Chemical Properties of 4,6-O-Benzylidene-D-glucopyranose

PropertyDescriptionReference
SolubilityPoor water solubility; soluble in organic solvents
pKa12.44±0.20 (Predicted)
StabilityStable at room temperature, decomposes at high temperatures
ReactivityForms cyclic acetal at positions 4 and 6 of glucose
StorageUnder inert gas (nitrogen or argon) at 2-8°C

Solubility Profile

The solubility characteristics of 4,6-O-Benzylidene-D-glucopyranose in various solvents are crucial for its applications in synthesis and biological studies, as detailed in Table 3 .

Table 3: Solubility of 4,6-O-Benzylidene-D-glucopyranose in Different Solvents

SolventSolubilityReference
DMF (Dimethylformamide)25 mg/ml
DMSO (Dimethyl sulfoxide)14 mg/ml
Ethanol25 mg/ml
PBS (pH 7.2)1 mg/ml

Synthesis and Preparation Methods

The synthesis of 4,6-O-Benzylidene-D-glucopyranose involves specific chemical reactions and purification techniques.

General Synthetic Pathway

The standard synthesis involves the reaction of glucose with benzaldehyde in the presence of an acid catalyst . The reaction forms a cyclic acetal at the 4 and 6 positions of the glucose molecule. The general synthetic pathway includes:

  • Reaction of D-glucose with benzaldehyde

  • Acid-catalyzed formation of the cyclic acetal

  • Purification by recrystallization

The formation of the six-membered acetal ring at positions 4,6 is sterically favored compared to other possible configurations, as visualized from the perspective formula of 4,6-O-benzylidene-α-D-glucopyranose .

Improved Synthetic Methods

Research has led to several improvements in the synthesis of 4,6-O-Benzylidene-D-glucopyranose and related compounds:

  • Iodine-catalyzed preparation of benzylidene acetals of carbohydrate derivatives

  • Sulfuric acid immobilized on silica as an efficient promoter for acetalation reactions

  • One-step synthesis from commercially available starting materials with purification by precipitation from organic solvents

These improved methods aim to enhance yield, selectivity, and environmental aspects of the synthesis process.

Kinetic Studies

Kinetic studies on the reaction system have revealed that 4,6-O-Benzylidene-D-glucopyranose can further react to form 1,2:4,6-Di-O-benzylidene-α-D-glucopyranose in a consecutive reaction . The rapidly increasing concentration of 4,6-benzylidene glucose initially, followed by its levelling off and decrease, coupled with the ever-increasing concentration of 1,2:4,6-dibenzylidene glucose, indicates that these reactions are consecutive .

Characterization Techniques

Multiple analytical techniques are employed for the characterization of 4,6-O-Benzylidene-D-glucopyranose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, plays a crucial role in confirming the structure and stereochemistry of 4,6-O-Benzylidene-D-glucopyranose . Other important spectroscopic methods include:

  • Infrared Spectroscopy (IR): Identifies functional groups and confirms the presence of the benzylidene group

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern

Chromatographic and Physical Analysis

Additional characterization techniques include:

  • Thin-Layer Chromatography (TLC): Assesses purity and monitors reaction progress

  • Melting Point Measurement: Confirms identity and purity

  • Optical Rotation: Provides information about the stereochemistry of the compound

These analytical methods collectively ensure the identity, purity, and structural integrity of 4,6-O-Benzylidene-D-glucopyranose for research and applications.

Applications in Chemical Research

4,6-O-Benzylidene-D-glucopyranose serves multiple functions in chemical research, particularly in carbohydrate chemistry.

Protecting Group in Carbohydrate Synthesis

The primary application of 4,6-O-Benzylidene-D-glucopyranose is as a protecting group for the hydroxyl functional groups in glucose molecules . The benzylidene group selectively protects the C4 and C6 hydroxyl groups, leaving the remaining hydroxyl groups free for further manipulation . This selective protection is crucial for the controlled synthesis of complex carbohydrates, where regioselective modifications are often required.

Building Block for Complex Carbohydrates

As a versatile building block, 4,6-O-Benzylidene-D-glucopyranose enables the assembly of complex carbohydrate structures and glycoconjugates . It serves as a starting material for the synthesis of:

  • Oligosaccharides

  • Glycopeptides

  • Glycolipids

These complex structures are essential for investigating carbohydrate-protein interactions and molecular recognition events .

Model Compound for Carbohydrate Chemistry

The well-defined structure of 4,6-O-Benzylidene-D-glucopyranose makes it a valuable model compound for studying fundamental aspects of carbohydrate chemistry . Its relatively simple structure, compared to naturally occurring complex carbohydrates, allows researchers to investigate reaction mechanisms, stereoselectivity, and other aspects of carbohydrate reactions.

Biological and Medicinal Properties

Beyond its synthetic utility, 4,6-O-Benzylidene-D-glucopyranose has demonstrated significant biological and medicinal properties.

Anti-tumor Activity

Clinical studies have reported remarkable anti-tumor activity of 4,6-O-Benzylidene-D-glucopyranose . In one study, the compound showed responses in 10 out of 24 patients (41.7%) with various types of cancer, including primary lung cancer, metastatic lung cancer, gastric cancer, and cancers of the sigmoid colon, liver, pancreas, and prostate .

Table 4: Clinical Responses to 4,6-O-Benzylidene-D-glucopyranose Treatment

Mechanism of Action

Histological examination in a subset of cases revealed complete necrotic liquefaction of tumors without any damage to surrounding tissue . This selective anti-tumor effect was seen in 2 of 3 cases where histological examination was feasible, suggesting a unique mechanism of action that warrants further investigation.

Current Research and Development

Research on 4,6-O-Benzylidene-D-glucopyranose continues to evolve, with several noteworthy developments in recent years.

Synthetic Methodology Advancements

Recent research has focused on improving the synthetic methods for producing 4,6-O-Benzylidene-D-glucopyranose and its derivatives . Innovations include:

  • Alternative catalysts for more efficient reactions

  • Environmentally friendly reaction conditions

  • Improved purification techniques

For example, the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside, a related compound, has been described in one synthetic step from commercially available methyl α-D-glucopyranoside, with purification achieved by precipitation from organic solvents .

Structure-Activity Relationship Studies

Research into the structure-activity relationships of 4,6-O-Benzylidene-D-glucopyranose and its derivatives provides insights into how structural modifications affect biological activity . This research is crucial for developing more effective therapeutics based on the benzylidene glucose scaffold.

Carbohydrate-Based Materials

4,6-O-Benzylidene-D-glucopyranose has contributed to the development of novel carbohydrate-based materials with potential applications in biotechnology, materials science, and drug delivery systems . Its chemical stability and compatibility with a wide range of synthetic transformations make it a valuable building block for creating materials with tailored structures and properties.

Future Research Directions

The future of research involving 4,6-O-Benzylidene-D-glucopyranose holds significant promise in several areas.

Targeted Drug Delivery Systems

The unique structure and properties of 4,6-O-Benzylidene-D-glucopyranose make it a candidate for developing targeted drug delivery systems . By functionalizing the free hydroxyl groups, researchers could create drug conjugates with enhanced specificity and efficacy.

Deeper Understanding of Anti-tumor Mechanisms

Further investigation into the mechanism of the anti-tumor activity of 4,6-O-Benzylidene-D-glucopyranose could lead to a better understanding of cancer biology and potentially to the development of more effective cancer therapies .

Sustainable Synthesis Approaches

The development of more sustainable and environmentally friendly methods for synthesizing 4,6-O-Benzylidene-D-glucopyranose aligns with the principles of green chemistry . Future research may focus on catalytic systems, solvent-free conditions, and renewable resources.

Glycobiology Applications

As our understanding of glycobiology continues to advance, 4,6-O-Benzylidene-D-glucopyranose and related compounds will likely play increasingly important roles in studying and manipulating complex carbohydrate structures and their biological functions .

Comparative Analysis with Related Compounds

Understanding the relationship between 4,6-O-Benzylidene-D-glucopyranose and structurally similar compounds provides context for its unique properties and applications.

Comparison with Other Benzylidene Derivatives

Related compounds such as methyl 4,6-O-benzylidene-α-D-glucopyranoside and 2-acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose share structural similarities but exhibit distinct properties and applications .

Table 5: Comparison of 4,6-O-Benzylidene-D-glucopyranose with Related Compounds

CompoundMolecular FormulaMolecular WeightKey DifferencesReference
4,6-O-Benzylidene-D-glucopyranoseC13H16O6268.26 g/molFree anomeric position
Methyl 4,6-O-benzylidene-α-D-glucopyranosideC14H18O6282.29 g/molMethoxy group at anomeric position
2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranoseC15H19NO6309.31 g/molAcetamido group at C2 position

Structure-Property Relationships

The structural variations among these compounds lead to differences in their physical properties, chemical reactivity, and biological activity. For instance, the presence of different functional groups at specific positions affects solubility, stability, and interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator